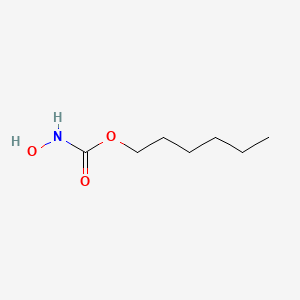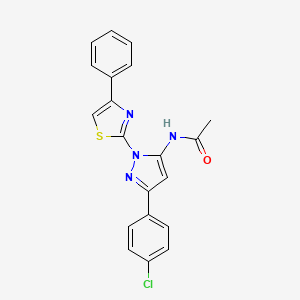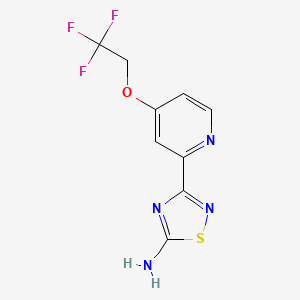
1-Methyl-2-(1-ethylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(1-ethylpropyl)benzene, also known by its IUPAC name, is a derivative of benzene with the molecular formula C12H18. This compound is characterized by the presence of a methyl group and an ethylpropyl group attached to the benzene ring. It has a molecular weight of 162.2713 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-ethylpropyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of toluene (methylbenzene) with 1-bromo-2-ethylpropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, Friedel-Crafts alkylation using aluminum chloride as a catalyst can be employed to achieve high yields. The reaction is carried out in a controlled environment to optimize the reaction rate and product purity .
化学反应分析
Types of Reactions: 1-Methyl-2-(1-ethylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
1-Methyl-2-(1-ethylpropyl)benzene finds applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in lubricants.
作用机制
The mechanism of action of 1-Methyl-2-(1-ethylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. For instance, its structural features allow it to participate in electrophilic aromatic substitution reactions, influencing the activity of enzymes involved in metabolic processes .
相似化合物的比较
- 1-Methyl-2-propylbenzene
- 1-Ethyl-2-methylbenzene
- 1-Methyl-3-ethylbenzene
Comparison: 1-Methyl-2-(1-ethylpropyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as boiling point and reactivity, compared to its similar compounds. For example, the presence of the ethylpropyl group can influence the compound’s solubility and interaction with other molecules .
属性
CAS 编号 |
54410-74-1 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1-methyl-2-pentan-3-ylbenzene |
InChI |
InChI=1S/C12H18/c1-4-11(5-2)12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3 |
InChI 键 |
RSYOCAYWOFBYSO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



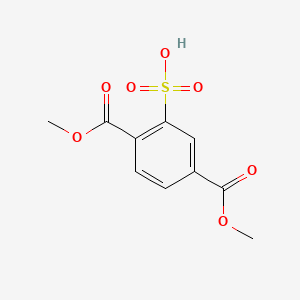
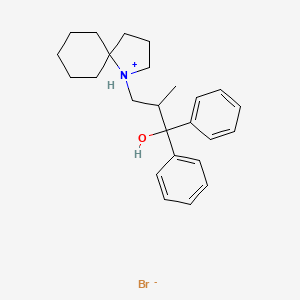
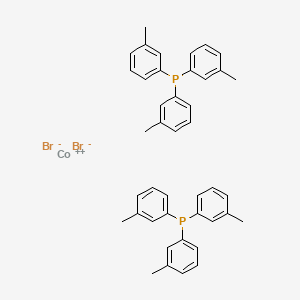
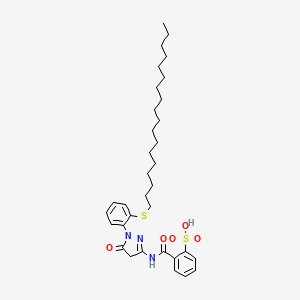
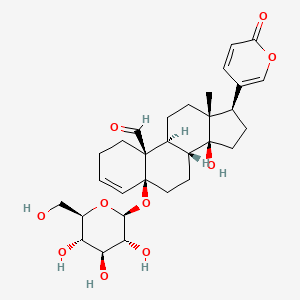
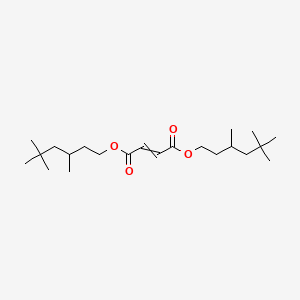

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
